15-PGDH Enzyme Inhibition
N'-Hydroxy-4-propoxybenzenecarboximidamide inhibits human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC₅₀ of 50.9 nM at pH 7.5 [1]. This potency places it in the mid-to-high affinity range when compared to other known 15-PGDH inhibitors. For context, the widely used probe ML-148 has an IC₅₀ of 56 nM, while the highly optimized clinical candidate SW033291 achieves an IC₅₀ of 1.5 nM . The compound is approximately 5-fold more potent than inhibitor CHEMBL3103008 (IC₅₀ = 271 nM) but significantly less potent than advanced leads like HW201877 (IC₅₀ = 3.6 nM) [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 50.9 nM |
| Comparator Or Baseline | ML-148 (56 nM), SW033291 (1.5 nM), CHEMBL3103008 (271 nM), HW201877 (3.6 nM) |
| Quantified Difference | Target compound is ~10% more potent than ML-148; ~33-fold less potent than SW033291; ~5-fold more potent than CHEMBL3103008; ~14-fold less potent than HW201877. |
| Conditions | Human 15-PGDH, fluorescence assay measuring NADH formation at 340 nm, pH 7.5. |
Why This Matters
This IC₅₀ value positions N'-hydroxy-4-propoxybenzenecarboximidamide as a useful tool compound for 15-PGDH research where ultra-high potency is not required but a specific chemotype with a propoxy substituent is desired for SAR studies.
- [1] BindingDB. (n.d.). BDBM50347949 CHEMBL599406::US8637558, 46. IC₅₀ data for N'-hydroxy-4-propoxybenzenecarboximidamide. View Source
- [2] BindingDB. (n.d.). BDBM50445547 CHEMBL3103008. IC₅₀ = 271 nM. View Source
